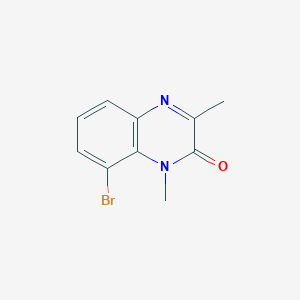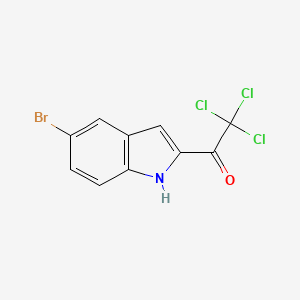![molecular formula C14H9BCl2N2O3 B7953836 {4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7953836.png)
{4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features a boronic acid group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring substituted with a 2,4-dichlorophenyl group. The presence of these functional groups imparts distinctive chemical properties, making it a valuable compound in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile in the presence of an acid catalyst.
Introduction of the 2,4-dichlorophenyl group: This step involves the substitution of the oxadiazole ring with the 2,4-dichlorophenyl group, often using a halogenated precursor and a base.
Attachment of the boronic acid group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form phenols.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in various substitution reactions, particularly at the boronic acid group, which can be replaced by other functional groups through Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Palladium catalysts and appropriate ligands for Suzuki-Miyaura coupling.
Major Products
Phenols: From oxidation of the boronic acid group.
Amines: From reduction of the oxadiazole ring.
Biaryl compounds: From Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, {4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is used as a building block for the construction of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for the development of new drugs. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of the oxadiazole ring, which is known for its bioactivity, combined with the boronic acid group, which can form reversible covalent bonds with biological targets, makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the manufacture of advanced materials, such as polymers and coatings, due to its ability to form stable bonds and its chemical versatility.
Wirkmechanismus
The mechanism by which {4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid exerts its effects involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with hydroxyl and amino groups in proteins, potentially inhibiting enzyme activity. The oxadiazole ring can interact with various biological pathways, contributing to the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the oxadiazole and dichlorophenyl groups, making it less versatile in certain applications.
2,4-Dichlorophenylboronic acid: Similar in having the dichlorophenyl group but lacks the oxadiazole ring, which limits its bioactivity.
1,2,4-Oxadiazole derivatives: These compounds have the oxadiazole ring but may not have the boronic acid group, affecting their reactivity and applications.
Uniqueness
{4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is unique due to the combination of the boronic acid group, the oxadiazole ring, and the dichlorophenyl group. This combination imparts a wide range of chemical reactivity and biological activity, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
[4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BCl2N2O3/c16-10-5-6-11(12(17)7-10)14-18-13(19-22-14)8-1-3-9(4-2-8)15(20)21/h1-7,20-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGICKLRGLKBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}boronic acid](/img/structure/B7953760.png)
![[4-(4-Propylpiperazine-1-sulfonyl)phenyl]boronic acid](/img/structure/B7953764.png)
![{6-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl}boronic acid](/img/structure/B7953771.png)
![[4-(Benzyloxy)-3-(dimethoxymethyl)phenyl]boronic acid](/img/structure/B7953774.png)
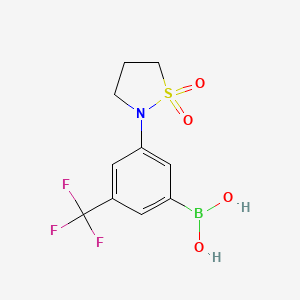
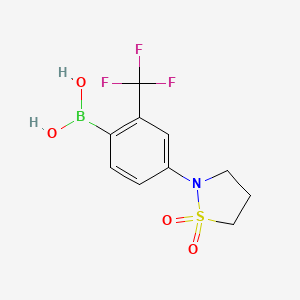
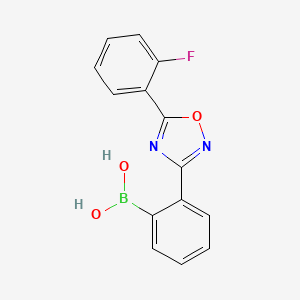
![[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid](/img/structure/B7953798.png)
![{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7953807.png)
![{1-[4-(Diethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid](/img/structure/B7953813.png)
![{2-[5-(2,3-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid](/img/structure/B7953815.png)
![[4-(4-Benzylpiperazine-1-sulfonyl)phenyl]boronic acid](/img/structure/B7953844.png)
